Structural and Crystallographic Profiling of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Structural and Crystallographic Profiling of 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Introduction & Pharmacological Relevance
The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its profound antimicrobial, antifungal, and antitumoral properties[1]. Within this family, 4-alkyl-5-aryl/heteroaryl-4H-1,2,4-triazole-3-thiols represent a highly versatile class of compounds. The specific incorporation of a 2-methyl-3-furyl moiety at the C5 position and an ethyl group at the N4 position introduces unique steric and electronic parameters. These structural nuances directly dictate the molecule's spatial conformation, lipophilicity, and ultimately, its receptor-binding affinity.
As a Senior Application Scientist specializing in molecular characterization, I have found that understanding the solid-state behavior of these molecules is just as critical as their solution-phase pharmacology. This whitepaper elucidates the synthesis, thiol-thione tautomerism, molecular geometry, and crystal packing of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, providing an authoritative framework for researchers and drug development professionals.
Synthesis & Crystallization Protocol: A Self-Validating Workflow
Reproducible crystallography begins with high-purity synthesis and thermodynamically controlled crystal growth. The synthesis of 1,2,4-triazole-3-thiols relies on the robust cyclodehydration of a thiosemicarbazide intermediate[2]. To ensure scientific integrity, the following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.
Step-by-Step Methodology
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Thiosemicarbazide Intermediate Formation:
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Action: Suspend equimolar amounts (0.01 mol) of 2-methylfuran-3-carbohydrazide and ethyl isothiocyanate in 50 mL of absolute ethanol. Reflux the mixture continuously for 4 hours.
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Causality: The nucleophilic attack of the hydrazide's terminal nitrogen on the highly electrophilic carbon of the isothiocyanate yields 1-ethyl-4-(2-methylfuran-3-carbonyl)thiosemicarbazide. Absolute ethanol is chosen to prevent premature hydrolysis of the isothiocyanate.
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Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) eluent. The complete disappearance of the hydrazide spot confirms the quantitative formation of the intermediate.
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Alkaline Cyclization:
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Action: Isolate the intermediate, dry it under a vacuum, and dissolve it in 50 mL of an aqueous 1N NaOH solution. Heat under reflux for 5 hours.
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Causality: The highly basic medium deprotonates the intermediate, increasing the nucleophilicity of the nitrogen and driving intramolecular attack on the carbonyl carbon. Subsequent dehydration forms the closed triazole ring.
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Acidification and Precipitation:
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Action: Cool the reaction mixture to 0–5 °C in an ice bath. Carefully acidify the solution by dropwise addition of 1N HCl until precipitation is complete.
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Validation Checkpoint: Use a calibrated pH meter to verify the solution has reached exactly pH 3. This specific pH ensures complete protonation of the triazole-thiolate salt back into its neutral, insoluble form without causing acid-catalyzed degradation of the furan ring. Filter and wash the white/pale-yellow solid with distilled water.
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Single-Crystal Growth:
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Action: Dissolve 100 mg of the highly purified powder in a boiling mixture of ethanol and dimethylformamide (DMF) (9:1 v/v). Filter the solution while hot, then allow the filtrate to evaporate slowly at room temperature in a vibration-free environment over 5–7 days.
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Causality: Slow evaporation in a semi-polar solvent mixture facilitates the thermodynamic selection of the most stable tautomer, yielding high-quality, defect-free single crystals suitable for X-ray diffraction.
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Synthetic workflow and tautomeric equilibrium of the target 1,2,4-triazole derivative.
Thiol-Thione Tautomerism: A Mechanistic Perspective
A defining structural feature of 1,2,4-triazole-3-thiols is their ability to undergo prototropic tautomerism, dynamically shifting between the thiol (-SH) and thione (=S) forms[3].
While the compound is nominally referred to as a "thiol" in standard nomenclature, X-ray crystallographic and spectroscopic data consistently demonstrate that in the solid state, the thione tautomer (4-ethyl-5-(2-methyl-3-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) is overwhelmingly favored[4].
From a mechanistic standpoint, this preference is driven by lattice thermodynamics. The thione form allows the N2 nitrogen to act as a potent hydrogen bond donor, while the highly polarizable C=S sulfur atom serves as an excellent hydrogen bond acceptor. This creates a robust, self-assembling network of intermolecular interactions that the thiol form—with its weaker S-H donor capacity—simply cannot replicate[5].
Molecular Geometry and X-ray Crystallographic Features
Single-crystal X-ray diffraction (XRD) provides definitive proof of the thione structure and reveals the precise spatial arrangement of the molecule.
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Triazole Ring Planarity: The central 1,2,4-triazole ring is highly planar. The bond lengths within the ring (C-N and N-N) exhibit intermediate values between standard single and double bonds, indicating extensive π-electron delocalization across the heterocyclic system[6].
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C=S Bond Character: The C3-S1 bond length is a critical diagnostic marker. In this class of compounds, it is typically observed around 1.66–1.68 Å. This is significantly shorter than a standard C-S single bond (~1.75 Å) and is characteristic of a C=S double bond, unequivocally confirming the thione tautomer[6].
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Steric Twist (Conformational Causality): The 2-methyl-3-furyl ring is not coplanar with the triazole ring. To minimize severe steric repulsion between the furan's 2-methyl group and the bulky N4-ethyl group, the furan ring twists out of the triazole plane. This out-of-plane twist is a critical determinant of the molecule's 3D footprint when docking into biological targets.
Quantitative Structural Data Summary
| Structural Parameter | Atoms Involved | Approximate Value | Crystallographic Significance |
| Bond Length (Å) | C3 = S1 | 1.66 – 1.68 | Confirms thione tautomer (C=S double bond character). |
| Bond Length (Å) | C3 – N2 | 1.34 – 1.35 | Indicates electron delocalization within the triazole ring. |
| Bond Length (Å) | C5 – N4 | 1.36 – 1.38 | Standard C-N single bond with partial π-character. |
| Bond Angle (°) | N2 – C3 – N4 | 104.5 – 105.5 | Characteristic internal angle of the planar 5-membered ring. |
| Bond Angle (°) | N2 – C3 = S1 | 128.0 – 129.5 | Highlights the sp² hybridization of the C3 carbon. |
| Dihedral Angle (°) | Triazole / Furan | 40.0 – 60.0 | Out-of-plane twist to minimize steric clash with N4-ethyl. |
Supramolecular Architecture and Crystal Packing
The macroscopic stability and solubility profile of the crystal are dictated by its supramolecular assembly. In 1,2,4-triazole-3-thiones, the primary driving force for crystal packing is the formation of centrosymmetric dimers via paired N2–H···S1 intermolecular hydrogen bonds[5].
Furthermore, weak C-H···π interactions between the ethyl group and the electron-rich furan ring, alongside potential π-π stacking between adjacent triazole rings, provide additional three-dimensional lattice stability. This dense packing explains the relatively high melting points typically observed for these derivatives.
Centrosymmetric dimer formation via intermolecular N-H···S hydrogen bonding in the crystal lattice.
Conclusion
The structural profiling of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol reveals a complex interplay between synthesis conditions, tautomeric equilibrium, and steric geometry. By understanding that the solid-state form is dominated by the thione tautomer—stabilized by robust N-H···S hydrogen bonding—and recognizing the deliberate steric twist of the furan ring, researchers can more accurately model this compound's behavior in in silico docking studies and downstream pharmaceutical formulations.
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- 4. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid :: JYX [jyx.jyu.fi]
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